molecular formula C17H22N4O2 B2851640 3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one CAS No. 2380063-96-5

3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one

Cat. No. B2851640
M. Wt: 314.389
InChI Key: DCTGSQFANXHQRI-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrimidinone ring substituted with a methyl group at the 3-position and a piperidine ring at the 6-position. The piperidine ring is further substituted with a oxymethyl-substituted methylpyridine group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the pyrimidinone and piperidine rings, as well as the various substituents. The pyrimidinone ring, for example, might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrimidinone ring and the basic nitrogen in the piperidine ring could influence its solubility and acidity/basicity .

Future Directions

Future research on this compound could involve investigating its synthesis, reactivity, and potential biological activity. It could be interesting to explore whether the compound has any pharmaceutical applications .

properties

IUPAC Name

3-methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-9-15(3-6-18-13)23-11-14-4-7-21(8-5-14)16-10-17(22)20(2)12-19-16/h3,6,9-10,12,14H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTGSQFANXHQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one

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